

Technical Support Center: Scalable Synthesis of N-Aryl Anthranilic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(3-Methylphenyl)anthranilic acid

Cat. No.: B108422

[Get Quote](#)

Welcome to the technical support center for the scalable synthesis of N-aryl anthranilic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. N-aryl anthranilic acids are crucial intermediates in the production of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors, making their efficient and scalable synthesis a topic of significant interest.^{[1][2]} This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of N-aryl anthranilic acids, providing potential causes and actionable solutions.

Question: Why is my reaction yield consistently low?

Low yields in N-aryl anthranilic acid synthesis can stem from several factors, often related to the choice of catalytic system, reaction conditions, or the purity of starting materials.

- Potential Cause 1: Inefficient Catalytic System. The choice of catalyst and ligand is paramount for a successful coupling reaction. In Ullmann condensations, the copper source and its oxidation state can significantly impact the reaction rate and yield. For Buchwald-

Hartwig aminations, the palladium precursor and the phosphine ligand must be carefully selected to match the substrate and reaction conditions.[3][4]

- Solution:

- For Ullmann Condensations: If using copper powder, consider activation with iodine or a brief acid wash to remove surface oxides. Alternatively, explore the use of copper(I) salts like Cul or CuBr, which are often more active. The addition of a ligand, such as 1,10-phenanthroline, can also enhance the catalytic activity.[5]
- For Buchwald-Hartwig Aminations: Screen a variety of phosphine ligands. Sterically hindered biaryl phosphine ligands like XPhos have been shown to be effective for a broad range of substrates.[6] Ensure the palladium precursor is of high quality and handled under an inert atmosphere to prevent deactivation.

- Potential Cause 2: Suboptimal Reaction Temperature. Both Ullmann and Buchwald-Hartwig reactions are sensitive to temperature.

- Solution:

- Ullmann Condensation: These reactions often require high temperatures (typically >150 °C).[7][8] If the yield is low, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to side reactions and decomposition.
- Buchwald-Hartwig Amination: Modern catalyst systems often allow for milder reaction conditions.[9] If your yield is low, first ensure your catalyst system is appropriate for lower temperatures. If so, a modest increase in temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate.

- Potential Cause 3: Presence of Moisture or Oxygen. Both copper- and palladium-catalyzed reactions can be sensitive to moisture and oxygen, which can deactivate the catalyst.

- Solution: Ensure all solvents and reagents are thoroughly dried and degassed. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

- Potential Cause 4: Poor Solubility of Reactants. The insolubility of starting materials, particularly anthranilic acid derivatives, can hinder the reaction.[7]

- Solution: Choose a solvent that effectively dissolves all reactants at the reaction temperature. For Ullmann reactions, polar aprotic solvents like DMF, DMSO, or NMP are common choices.^[7] The use of ionic liquids has also been reported to improve solubility and reaction outcomes.^[10]

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation is a common challenge, especially in large-scale synthesis. Understanding the potential side reactions is key to mitigating them.

- Potential Side Reaction 1: Homocoupling of Aryl Halides. In both Ullmann and Buchwald-Hartwig reactions, the aryl halide can couple with itself to form a biaryl impurity.
 - Solution: This is often a result of suboptimal catalyst-to-ligand ratios or the presence of impurities that favor this pathway.
 - For Ullmann Reactions: Ensure the copper catalyst is well-dispersed and that the reaction is initiated promptly upon reaching the target temperature.
 - For Buchwald-Hartwig Reactions: Adjust the palladium-to-ligand ratio. A slight excess of the ligand can sometimes suppress homocoupling.
- Potential Side Reaction 2: Reduction of the Aryl Halide (Hydrodehalogenation). The aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydride source.
 - Solution: Ensure that the base used is not a significant source of hydrides. If using a borohydride-based reducing agent in a prior step, ensure it is completely removed. In some cases, the choice of solvent can influence this side reaction.
- Potential Side Reaction 3: Reaction with the Carboxylic Acid Group. The carboxylic acid moiety of anthranilic acid can potentially react with other components in the reaction mixture, especially at high temperatures.
 - Solution: While many modern protocols for N-aryl anthranilic acid synthesis do not require protection of the carboxylic acid,^[11] if significant side reactions involving this group are

observed, a protection-deprotection strategy might be necessary for particularly challenging substrates.

Question: My product is difficult to purify on a large scale. What are some effective purification strategies?

Scalable purification is a critical aspect of industrial synthesis.

- Challenge 1: Removal of the Metal Catalyst. Residual copper or palladium in the final product is a major concern, especially for pharmaceutical applications.
 - Solution:
 - Copper Removal: After the reaction, a common workup involves acidification to precipitate the product, which can help leave copper salts in the aqueous phase.[\[12\]](#) Further purification can be achieved by recrystallization or by treating a solution of the product with a metal scavenger.
 - Palladium Removal: Various palladium scavengers are commercially available. These are typically silica- or polymer-based materials functionalized with ligands that have a high affinity for palladium. Passing a solution of the crude product through a plug of a suitable scavenger can effectively remove residual palladium.
- Challenge 2: Separation from Starting Materials and Side Products.
 - Solution:
 - Recrystallization: This is often the most cost-effective and scalable method for purifying solid products. A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.
 - Acid-Base Extraction: The carboxylic acid functionality of the desired product allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium carbonate) to extract the N-aryl anthranilic acid into the aqueous layer. The aqueous layer is then separated and acidified to precipitate the pure product.[\[13\]](#) This method is effective for removing non-acidic impurities.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my target N-aryl anthranilic acid: Ullmann condensation or Buchwald-Hartwig amination?

The choice between these two powerful methods depends on several factors:

- Substrate Scope: The Buchwald-Hartwig amination generally offers a broader substrate scope and greater functional group tolerance compared to the traditional Ullmann condensation.^{[3][6]} Modern Ullmann protocols with specific ligands have expanded their scope, but Buchwald-Hartwig often remains the more versatile option.
- Reaction Conditions: Ullmann condensations typically require harsher reaction conditions, including higher temperatures, which may not be suitable for sensitive substrates.^{[7][8]} Buchwald-Hartwig aminations can often be performed under milder conditions.^[9]
- Cost: Copper catalysts used in Ullmann reactions are generally less expensive than the palladium catalysts and phosphine ligands used in Buchwald-Hartwig aminations.^[4] For large-scale industrial synthesis where cost is a major driver, optimizing an Ullmann condensation may be preferable if the substrate is suitable.

Q2: What is the role of the base in these coupling reactions?

The base plays a crucial role in both Ullmann and Buchwald-Hartwig reactions. Its primary function is to deprotonate the amine, generating the more nucleophilic amide anion, which then participates in the catalytic cycle. In the case of using an anthranilic acid starting material, the base also neutralizes the carboxylic acid proton. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. Stronger bases like sodium tert-butoxide are often used in Buchwald-Hartwig aminations. The choice of base can significantly impact the reaction rate and yield, and it should be optimized for each specific reaction.

Q3: Can I use microwave irradiation to accelerate the synthesis of N-aryl anthranilic acids?

Yes, microwave-assisted synthesis has been successfully applied to the Ullmann condensation for the preparation of N-aryl anthranilic acids.^[7] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to improved yields.^[7] This is a valuable technique for rapid reaction screening and optimization in a laboratory setting. Scaling up

microwave reactions can present challenges, but continuous flow microwave reactors are available for larger-scale production.

Q4: Are there any safety concerns I should be aware of when performing these reactions at scale?

Yes, several safety considerations are important:

- **Reagents:** Many of the solvents used (e.g., DMF, DMSO, NMP) have specific handling requirements and potential health hazards. Bases like sodium tert-butoxide are highly reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents.
- **Reaction Conditions:** High-temperature reactions should be conducted with appropriate engineering controls to prevent thermal runaways. Reactions under pressure should only be performed in certified pressure reactors.
- **Dust Explosion Hazard:** Finely powdered reagents, including anthranilic acid itself, can form explosive mixtures with air.^[14] Appropriate measures should be taken to prevent dust accumulation and sources of ignition.^[14]
- **Workup:** Acidification of the reaction mixture can generate gas and heat. This should be done slowly and with adequate cooling and ventilation.

III. Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of an N-Aryl Anthranilic Acid via Ullmann Condensation

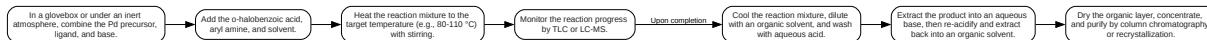
This protocol provides a general procedure for the copper-catalyzed synthesis of an N-aryl anthranilic acid.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Ullmann Condensation.

Step-by-Step Methodology:


- Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add the o-halobenzoic acid (1.0 eq), the aryl amine (1.1-1.5 eq), anhydrous potassium carbonate (2.0-3.0 eq), and copper(I) iodide (5-10 mol%).
 - Causality: Using a slight excess of the aryl amine can help drive the reaction to completion. Anhydrous potassium carbonate acts as the base to deprotonate the amine and neutralize the HCl formed.^{[12][15]} Copper(I) iodide is a common and effective catalyst for this transformation.
- Inert Atmosphere: Add a suitable solvent (e.g., DMF, DMSO, or NMP) to the flask. The solvent should be dry and of high purity. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
 - Causality: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reaction components, which can lead to lower yields and side product formation.
- Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 150-170 °C) with vigorous stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
 - Causality: Vigorous stirring is necessary to ensure good mixing of the heterogeneous reaction mixture. Reaction monitoring is essential to determine the endpoint of the reaction and to avoid prolonged heating, which can lead to decomposition.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing water. This will precipitate the crude product and dissolve the inorganic salts.

- Acidification and Filtration: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH is acidic (pH 2-3). This will ensure that the product, an N-aryl anthranilic acid, is fully protonated and precipitates out of the solution. Filter the solid product using a Buchner funnel and wash it thoroughly with water to remove any remaining inorganic salts.
 - Causality: The acidic workup is a key purification step that leverages the carboxylic acid functionality of the product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water).
 - Causality: Recrystallization is a highly effective method for removing impurities and obtaining a high-purity final product.

Protocol 2: Scalable Synthesis of an N-Aryl Anthranilic Acid via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis of an N-aryl anthranilic acid.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

- Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$; 1-2 mol%), the phosphine ligand (e.g., XPhos, SPhos; 1.1-1.5 eq relative to Pd), and the base (e.g., K_3PO_4 , Cs_2CO_3 ;

2.0-3.0 eq) to a dry reaction vessel. Add a portion of the solvent and stir for a few minutes to allow for the formation of the active catalytic species.

- Causality: Pre-forming the catalyst can lead to more reproducible results and higher yields by ensuring the active catalytic species is present at the start of the reaction. The choice of ligand is critical and should be tailored to the specific substrates.[6]
- Reaction Setup: To the vessel containing the catalyst mixture, add the o-halobenzoic acid (1.0 eq), the aryl amine (1.1-1.2 eq), and the remaining dry, degassed solvent (e.g., toluene, dioxane, t-BuOH).
- Heating and Monitoring: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any remaining amine.
- Extraction and Purification: The product can be purified using an acid-base extraction as described in the Ullmann protocol. Alternatively, for smaller scales or more challenging separations, the crude product can be purified by column chromatography on silica gel. For larger scales, recrystallization is the preferred method.
 - Causality: The workup and purification strategy is designed to efficiently remove the starting materials, catalyst residues, and any side products to yield the pure N-aryl anthranilic acid.

IV. Data Summary Tables

Table 1: Comparison of Typical Reaction Conditions for Ullmann and Buchwald-Hartwig Syntheses of N-Aryl Anthranilic Acids

Parameter	Ullmann Condensation	Buchwald-Hartwig Amination
Catalyst	Copper (e.g., Cul, CuO)	Palladium (e.g., Pd(OAc) ₂ , Pd ₂ (dba) ₃)
Catalyst Loading	5-20 mol%	0.5-5 mol%
Ligand	Often none, or simple ligands (e.g., 1,10-phenanthroline)	Bulky phosphine ligands (e.g., XPhos, SPhos)
Base	K ₂ CO ₃ , Cs ₂ CO ₃	K ₃ PO ₄ , Cs ₂ CO ₃ , NaOtBu
Solvent	DMF, DMSO, NMP	Toluene, Dioxane, t-BuOH
Temperature	High (150-200 °C)	Moderate (80-120 °C)
Reaction Time	6-24 hours	2-18 hours

V. References

- Benchchem. Troubleshooting guide for the formylation of aromatic amines. [16](#)
- Google Patents. Process for making N-aryl-anthranilic acid and their derivatives. --INVALID-LINK--
- Wikipedia. Buchwald–Hartwig amination. [3](#)
- SciELO. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. [7](#)
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [1](#)
- Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [15](#)
- ResearchGate. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. [17](#)
- Semantic Scholar. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. [18](#)

- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [11](#)
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [4](#)
- NIH. Expedient Synthesis of N-Acyl Anthranilamides and β -Enamine Amides by the Rh(III). [19](#)
- International Journal of Pharmaceutical Sciences. Chandrashekara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. [2](#)
- ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. [20](#)
- ResearchGate. Synthesis of N-aryl anthranilic acid via amination of chlorobenzoic acid using copper catalyst. [5](#)
- the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [6](#)
- PubMed. Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. [21](#)
- pentachemicals. Anthranilic acid. [22](#)
- ResearchGate. Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF. [23](#)
- NIH. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. [24](#)
- figshare. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. [25](#)
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [9](#)
- ICSC 1295 - ANTHRANILIC ACID. [14](#)
- Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. [12](#)

- Chemistry Steps. Preparation of Amines. [26](#)
- ChemistryStudent. Producing Aromatic Amines (A-Level). [27](#)
- Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. [28](#)
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. [29](#)
- Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. [30](#)
- ACS Publications. Aryl–Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. --INVALID-LINK--
- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [31](#)
- Chemistry LibreTexts. 24.6: Synthesis of Amines. [32](#)
- Chemguide. preparation of amines. [33](#)
- ResearchGate. Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. [34](#)
- CoLab. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. [10](#)
- Anthranilic acid and its calcium salt: Human health tier II assessment. [35](#)
- Organic Syntheses Procedure. acridone. [36](#)
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [37](#)
- Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [8](#)
- Google Patents. WO1997028118A1 - Process for preparing anthranilic acids. [38](#)

- PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [39](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. scielo.br [scielo.br]
- 8. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ICSC 1295 - ANTHRANILIC ACID [chemicalsafety.ilo.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Expedient Synthesis of N-Acyl Anthranilamides and β -Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [pentachemicals.eu](https://www.pentachemicals.eu) [pentachemicals.eu]
- 23. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 24. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Item - Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides - figshare - Figshare [figshare.com]
- 26. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 27. [chemistrystudent.com](https://www.chemistrystudent.com) [chemistrystudent.com]
- 28. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 29. [ijddr.in](https://www.ijddr.in) [ijddr.in]
- 30. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 31. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. chemguide.co.uk [chemguide.co.uk]
- 34. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 35. [industrialchemicals.gov.au](https://www.industrialchemicals.gov.au) [industrialchemicals.gov.au]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 38. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 39. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Support Center: Scalable Synthesis of N-Aryl Anthranilic Acids]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108422#scalable-synthesis-of-n-aryl-anthranilic-acids-challenges>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com